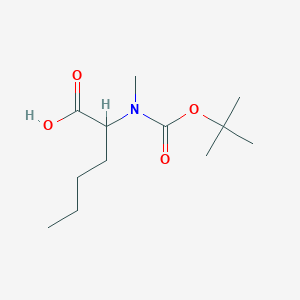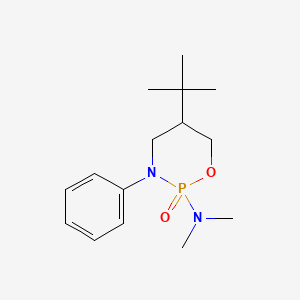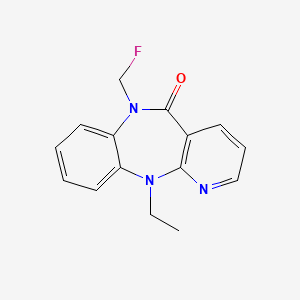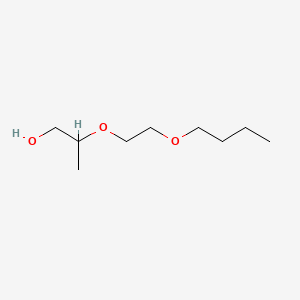
Normesoridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Normesoridazine is a phenothiazine derivative, primarily known as a metabolite of mesoridazine, which itself is a metabolite of thioridazine. These compounds belong to the class of typical antipsychotics and are used in the treatment of schizophrenia and other psychotic disorders. This compound has a molecular formula of C20H24N2OS2 and a molecular weight of 372.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of normesoridazine typically involves the oxidation of mesoridazine. Mesoridazine can be synthesized by the alkylation of 2-methylthiophenothiazine with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a base such as sodium amide . The oxidation of mesoridazine to this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Normesoridazine undergoes several types of chemical reactions, including:
Oxidation: Conversion of mesoridazine to this compound.
Reduction: Reduction of this compound back to mesoridazine.
Substitution: Reactions involving the substitution of functional groups on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: this compound.
Reduction: Mesoridazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
Normesoridazine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its antipsychotic effects and potential use in treating other neurological disorders.
Mechanism of Action
Normesoridazine, like other phenothiazine derivatives, exerts its effects by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. By inhibiting dopamine receptors, this compound helps in alleviating symptoms of psychosis and schizophrenia .
Comparison with Similar Compounds
Mesoridazine: The parent compound of normesoridazine, used as an antipsychotic.
Thioridazine: The precursor to mesoridazine, also used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Uniqueness: this compound is unique in its specific metabolic pathway and its distinct pharmacological profile. While mesoridazine and thioridazine are more commonly used in clinical settings, this compound’s role as a metabolite provides insights into the metabolic processes and potential side effects of these drugs .
Properties
CAS No. |
14471-95-5 |
|---|---|
Molecular Formula |
C20H24N2OS2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-methylsulfinyl-10-(2-piperidin-2-ylethyl)phenothiazine |
InChI |
InChI=1S/C20H24N2OS2/c1-25(23)16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 |
InChI Key |
XHGAFCLGLKLJKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
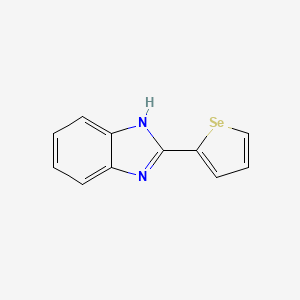
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

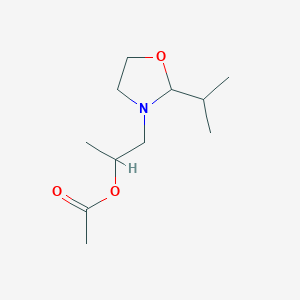
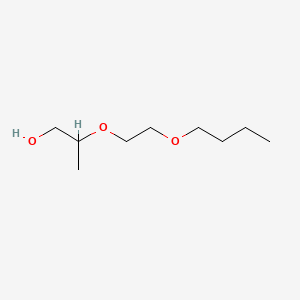

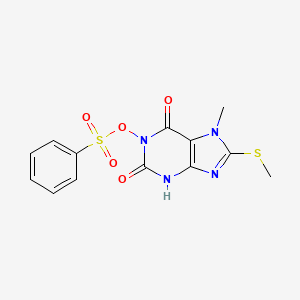
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
